

Technical Guide: Physicochemical Properties of 2-(Azepan-1-yl)ethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Azepan-1-yl)ethanamine

Cat. No.: B1265423

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)ethanamine is a primary amine containing a seven-membered azepane ring. Its structure, featuring both a primary amine and a tertiary amine, suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary amine group provides a reactive site for further functionalization, while the lipophilic azepane moiety can influence solubility, membrane permeability, and receptor interactions. A thorough understanding of its physicochemical properties is fundamental for its application in research and development.

This guide provides a consolidated overview of the known physicochemical properties of **2-(Azepan-1-yl)ethanamine**, details generalized experimental protocols for their determination, and presents logical workflows for chemical characterization and biological screening.

Physicochemical Properties

The properties of **2-(Azepan-1-yl)ethanamine** are summarized below. Data has been aggregated from various chemical suppliers and databases.

Property	Value	Source(s)
IUPAC Name	2-(Azepan-1-yl)ethanamine	[1]
Synonym(s)	2-(1-Azepanyl)ethanamine	
CAS Number	51388-00-2	[1]
Molecular Formula	C ₈ H ₁₈ N ₂	[1]
Molecular Weight	142.24 g/mol , 142.246 g/mol	[1]
Physical Form	Liquid	
Boiling Point	46-52 °C at 1 mmHg	N/A
Melting Point	200 °C (Note: This value may correspond to a salt form, as it is inconsistent with its liquid state at RT)	N/A
Density (Predicted)	0.908 ± 0.06 g/cm ³	N/A
SMILES	NCCN1CCCCC1	[1]
InChI	1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2	
InChIKey	QHRBDFUMZORTQD-UHFFFAOYSA-N	[1]
Purity	≥95%	
Storage Temperature	Room Temperature or 2-8 °C	N/A

Experimental Protocols

While specific experimental data for this compound is not publicly detailed, the following sections describe standard, widely accepted methodologies for determining key physicochemical parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. Potentiometric titration is a highly precise and standard method for its determination.[2]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously with a pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve, where the pH is equal to the pKa for a monoprotic acid or base.[2][3]

Apparatus and Reagents:

- Calibrated potentiometer with a combined pH electrode
- Magnetic stirrer and stir bar
- Burette
- Standardized 0.1 M Hydrochloric Acid (HCl)
- Standardized 0.1 M Sodium Hydroxide (NaOH)
- 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
- Nitrogen gas supply
- The compound of interest, **2-(Azepan-1-yl)ethanamine**

Procedure:

- **Calibration:** Calibrate the potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[3]
- **Sample Preparation:** Prepare a ~1 mM solution of **2-(Azepan-1-yl)ethanamine** in water. To ensure a constant ionic strength throughout the experiment, add KCl to a final concentration of 0.15 M.[4]
- **Inert Atmosphere:** Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[3]

- Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.^[4] Since **2-(Azepan-1-yl)ethanamine** is a basic compound, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments.
- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.^[3]
- Analysis: Plot the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a more precise determination, the inflection point can be found by calculating the first or second derivative of the titration curve.
- Replication: Perform the titration at least in triplicate to ensure the reliability and reproducibility of the results.^[3]

Determination of Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. The shake-flask method is the gold standard for experimental logP determination.^[5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.^[6]

Apparatus and Reagents:

- n-Octanol (pre-saturated with the aqueous buffer)
- Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
- Separatory funnels or vials
- Mechanical shaker or vortex mixer

- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- The compound of interest, **2-(Azepan-1-yl)ethanamine**

Procedure:

- Phase Pre-saturation: Mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[7][8]
- Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). [7]
- Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.
- Equilibration: Shake the vial for a sufficient time (e.g., 30 minutes via sonication followed by overnight incubation) to allow the compound to reach thermodynamic equilibrium between the two phases.[6]
- Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[6]
- Quantification: Carefully take an aliquot from each phase.[6] Determine the concentration of the compound in both the n-octanol (C_{oct}) and aqueous (C_{aq}) phases using a validated analytical method like HPLC.
- Calculation: Calculate the partition coefficient using the formula: $P = C_{\text{oct}} / C_{\text{aq}}$ Then, calculate the logP: $\log P = \log_{10}(P)$
- Replication: Repeat the experiment at least three times to obtain an average value and standard deviation.

Characterization and Screening Workflows

The following diagrams illustrate generalized workflows relevant to the characterization and potential development of a novel chemical entity like **2-(Azepan-1-yl)ethanamine**.

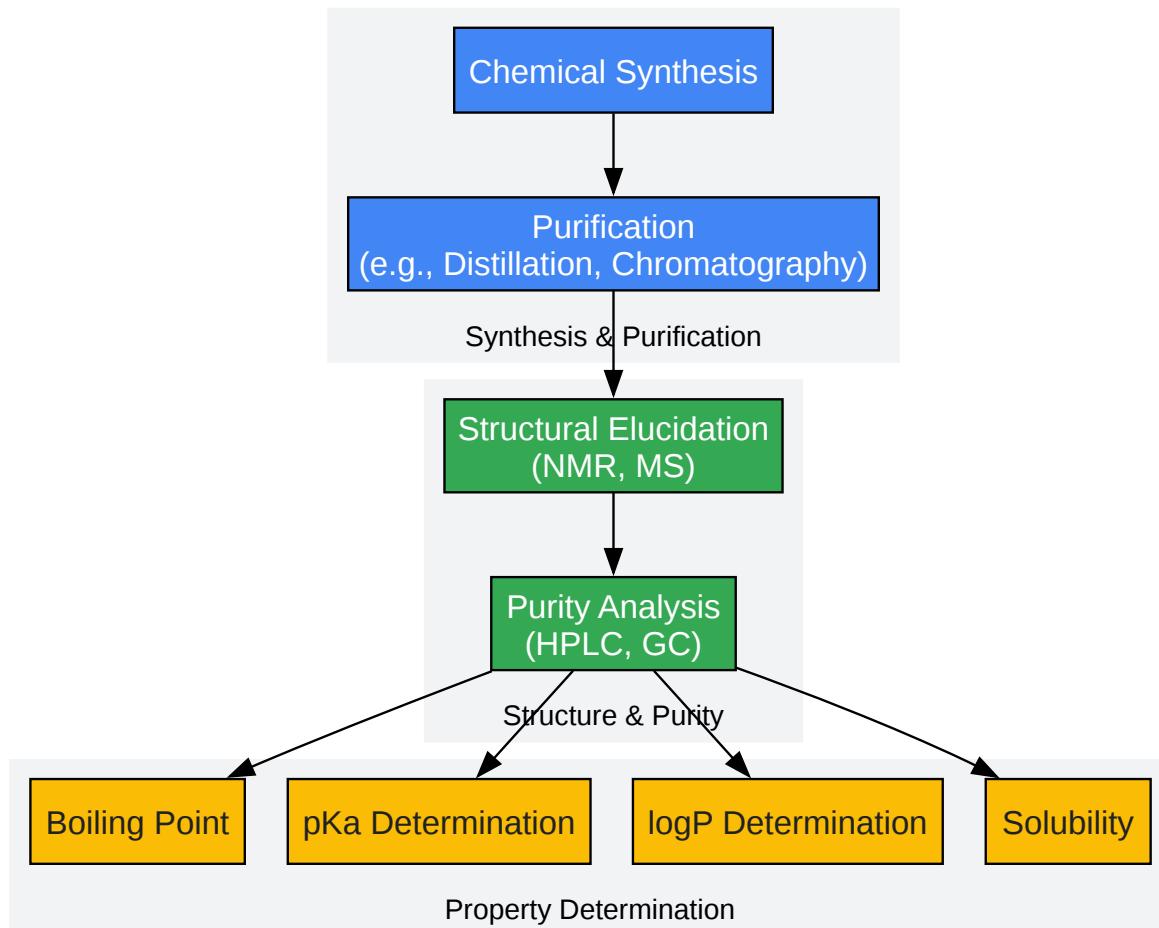


Figure 1: General Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: General Workflow for Physicochemical Characterization

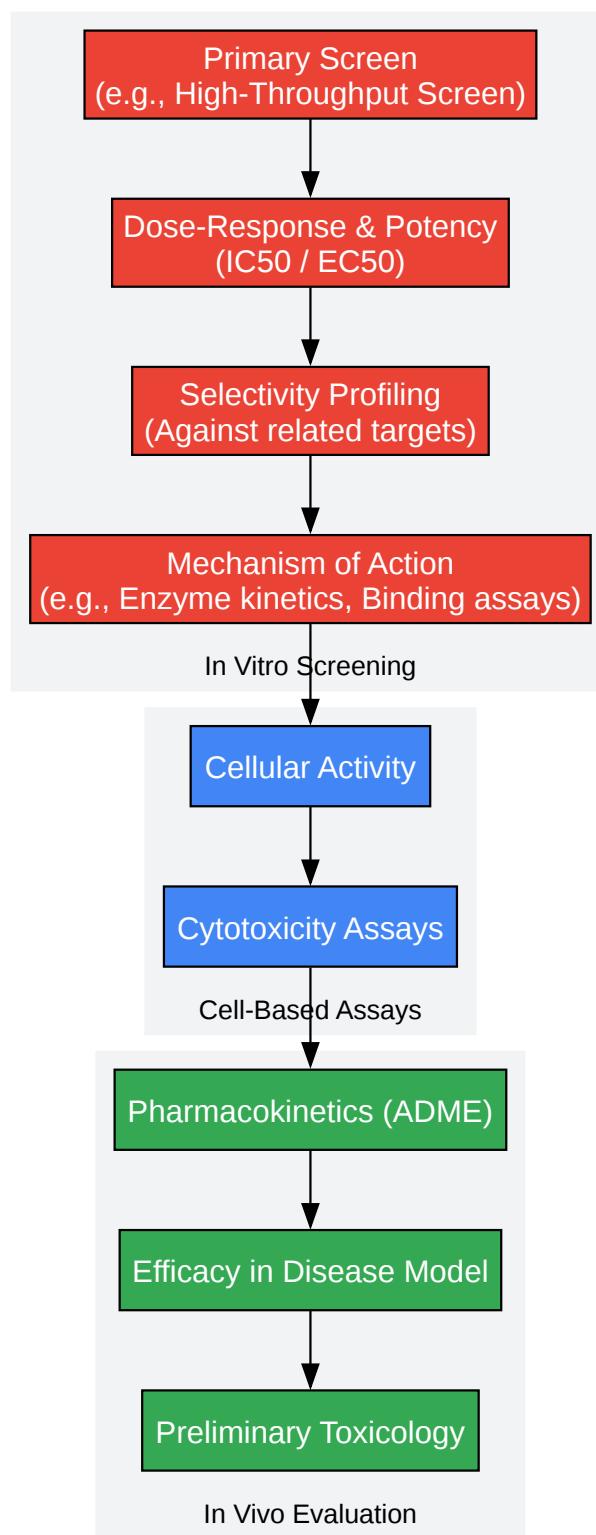


Figure 2: Conceptual Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)

Caption: Conceptual Workflow for Biological Activity Screening

Biological Activity

As of the date of this document, there is no specific, publicly available information detailing the biological activity or associated signaling pathways for **2-(Azepan-1-yl)ethanamine** itself. Compounds containing the azepane motif are known to be present in various bioactive molecules with a range of activities, including antidiabetic, anticancer, and antiviral properties. [9] However, the activity of any given compound must be determined empirically. The workflow presented in Figure 2 provides a conceptual framework for how such a screening campaign might be structured, starting from initial high-throughput screening to identify "hits" and progressing through more detailed in vitro and in vivo studies.[10][11]

Safety Information

Based on available safety data sheets, **2-(Azepan-1-yl)ethanamine** is classified with the following hazards:

- GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark)
- Signal Word: Danger
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H314: Causes severe skin burns and eye damage.
 - H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(AZEPAN-1-YL)ETHAN-1-AMINE | CAS 51388-00-2Å [matrix-fine-chemicals.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]
- 11. accio.github.io [accio.github.io]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(Azepan-1-yl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265423#physicochemical-properties-of-2-azepan-1-yl-ethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com